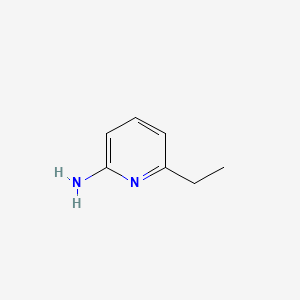

6-Ethylpyridin-2-amine

Descripción

Historical Context and Evolution of Pyridine (B92270) Chemistry with Ethyl and Amine Substituents

The history of pyridine chemistry began in 1849 when Scottish scientist Thomas Anderson first isolated pyridine from bone oil. wikipedia.org Initially, coal tar was the primary source of pyridine, but the process was inefficient. wikipedia.orgillinois.edu The quest for more efficient synthetic routes led to significant advancements in the late 19th and early 20th centuries. Arthur Rudolf Hantzsch, in 1881, described a major synthesis of pyridine derivatives, which was later shown by Emil Knoevenagel to be capable of producing asymmetrically substituted pyridines. wikipedia.org

A pivotal moment in the synthesis of aminopyridines came in 1914 with Aleksei Chichibabin's discovery of a method to produce 2-aminopyridine (B139424) derivatives by reacting pyridine with sodium amide. ntu.edu.sgwikipedia.org This reaction, now known as the Chichibabin reaction, proceeds via a nucleophilic substitution mechanism where an amide anion adds to the pyridine ring, leading to the elimination of a hydride ion. wikipedia.org The Chichibabin pyridine synthesis, reported in 1924, provided a general and cost-effective method for producing a variety of pyridines, including those with alkyl substituents, from simple aldehydes and ketones. wikipedia.orgresearchgate.net These developments laid the groundwork for the synthesis of a wide range of substituted pyridines, including those with ethyl and amine functionalities, and remain relevant in industrial production today. wikipedia.org

Significance of the 6-Ethylpyridin-2-amine Scaffold in Contemporary Chemical Synthesis

The this compound scaffold is a valuable building block in modern organic synthesis due to the unique reactivity conferred by its substituent pattern. The amino group at the 2-position and the ethyl group at the 6-position influence the electronic and steric properties of the pyridine ring, making it a versatile intermediate for the construction of more complex molecules.

The amino group can act as a nucleophile or a directing group in various chemical transformations. For instance, N-aryl-2-aminopyridines can undergo transition metal-catalyzed cross-coupling reactions to form a variety of fused heterocyclic systems. rsc.org The pyridyl nitrogen can act as a directing group for metal catalysts, facilitating C-H activation and subsequent cyclization reactions. rsc.org The presence of the ethyl group at the 6-position can influence the regioselectivity of these reactions and the properties of the final products.

The aminopyridine scaffold has been widely used in the development of ligands for catalysis. nsf.gov For example, amino-pyridine iron(II) complexes have been investigated for their catalytic activity in atom transfer radical polymerization (ATRP). nsf.gov The substituents on the aminopyridine ligand can be tuned to optimize the performance of the catalyst. nsf.gov Furthermore, aminopyridines serve as precursors for the synthesis of a variety of biologically active compounds and functional materials. rsc.orgnih.gov

Overview of Research Trajectories for Aminopyridine Derivatives

Research into aminopyridine derivatives continues to be a vibrant and expanding field, driven by their diverse biological and material properties. rsc.orgrsc.org The ability of the aminopyridine ring to interact with various enzymes and receptors has led to its exploration in a wide range of therapeutic areas. rsc.org Aminopyridine-based compounds have been investigated for their potential as antibacterial, anticancer, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net

In the realm of materials science, aminopyridine derivatives are being explored for their potential applications in the development of new functional materials. wu.ac.thimanagerpublications.com For instance, their fluorescent properties are being studied for applications in bioimaging and sensing. mdpi.com The photostabilizing effects of some 2-aminopyridine derivatives on polymers like polystyrene have also been reported. wu.ac.th

Furthermore, the development of novel synthetic methodologies for the preparation of highly substituted aminopyridines remains an active area of research. nih.govresearchgate.net This includes the use of multicomponent reactions and transition-metal-catalyzed cross-coupling reactions to efficiently generate molecular diversity. rsc.orgnih.gov These advancements are crucial for accessing new chemical space and discovering compounds with enhanced properties for various applications. bohrium.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 21717-29-3 |

| Canonical SMILES | CCC1=NC(N)=CC=C1 |

| InChI | InChI=1S/C7H10N2/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3,(H2,8,9) |

| InChIKey | JXKAUUVMXZIJNZ-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKAUUVMXZIJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176108 | |

| Record name | 6-Ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21717-29-3 | |

| Record name | 6-Ethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21717-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021717293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Ethyl-2-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL96KZD6XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Ethylpyridin 2 Amine and Its Analogs

Established Synthetic Pathways for 6-Ethylpyridin-2-amine

Established methods for the synthesis of this compound often rely on classical organic reactions that have been optimized over time for efficiency and yield. These pathways include thermal-driven reactions, direct amination of pyridine (B92270) precursors, and functionalization of the pyridine ring through halogenation followed by substitution.

Reflux Methods and Their Optimization

Reflux conditions are commonly employed in the synthesis of aminopyridine derivatives, providing the necessary thermal energy to drive reactions to completion. While specific reflux methods for the direct synthesis of this compound are not extensively detailed in readily available literature, general principles for the synthesis of similar 2-aminopyridines can be applied and optimized. For instance, in the synthesis of related compounds, reaction mixtures are often refluxed for several hours to ensure the completion of the reaction, with progress monitored by techniques such as thin-layer chromatography (TLC). nih.gov Optimization of these methods typically involves screening different solvents, adjusting reaction times, and modifying work-up procedures to maximize yield and purity. For example, the deprotection of a protected 2-aminopyridine (B139424) analog was achieved by refluxing in a mixture of ethanol (B145695) and water. nih.gov

A historical method for the synthesis of 2-aminopyridines is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide in an inert solvent like toluene (B28343) or xylene under reflux. chemistnotes.comwikipedia.org This reaction proceeds via a nucleophilic substitution of a hydride ion. wikipedia.org While a classic method, its application to substituted pyridines can sometimes lead to mixtures of products, and the use of sodium amide requires stringent anhydrous conditions. chemistnotes.comwikipedia.org

Table 1: General Parameters for Optimization of Reflux Synthesis

| Parameter | Considerations for Optimization |

| Solvent | Polarity, boiling point, and solubility of reactants and products. |

| Temperature | Reaction rate versus potential for side reactions or decomposition. |

| Reaction Time | Monitored by TLC or other analytical methods to ensure completion. |

| Base | Choice of base can influence nucleophilicity and side reactions. |

| Work-up | Extraction, washing, and drying steps to isolate and purify the product. |

Amination Reactions from Precursors

A more common and controlled approach to the synthesis of this compound involves the amination of a pre-functionalized pyridine ring. This typically entails the displacement of a leaving group, such as a halogen, at the 2-position of the 6-ethylpyridine core with an amino group. Precursors like 2-chloro-6-ethylpyridine (B34983) or 2-bromo-6-ethylpyridine (B1355062) are versatile intermediates for this transformation.

The amination can be achieved using various ammonia (B1221849) surrogates or through direct amination under pressure. For related 2-halopyridines, amination has been successfully carried out using palladium-catalyzed methods, which offer milder reaction conditions and broader functional group tolerance compared to classical methods. acs.org

Bromination of Ethylpyridine for Substituted Derivatives

Bromination of the pyridine ring is a key step in creating precursors for amination reactions. The synthesis of 2-bromo-6-ethylpyridine provides a direct precursor for subsequent amination to yield this compound. The bromination of 2-picoline (2-methylpyridine), a closely related compound, to 2-bromo-6-methylpyridine (B113505) is a well-established procedure that can be adapted for 2-ethylpyridine. This process often involves the diazotization of the corresponding aminopyridine in the presence of hydrobromic acid and bromine. chemicalbook.com

For instance, the synthesis of 2-bromo-6-methylpyridine from 2-amino-6-methylpyridine (B158447) involves treatment with hydrobromic acid and bromine at low temperatures, followed by the addition of sodium nitrite. chemicalbook.com The resulting diazonium salt is then decomposed to afford the bromo-substituted pyridine. chemicalbook.com A similar strategy could be employed starting from 2-amino-6-ethylpyridine.

Cross-Coupling Techniques for Ethyl Group Introduction

Modern synthetic strategies often involve the use of cross-coupling reactions to introduce the ethyl group onto a pre-existing aminopyridine scaffold. This approach offers high efficiency and selectivity. For example, a palladium-catalyzed Suzuki-Miyaura coupling reaction can be used to couple a 2-amino-6-halopyridine with an ethylboronic acid derivative. This method is widely used for the formation of carbon-carbon bonds. libretexts.org

The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of the halopyridine to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

Advanced Synthetic Strategies for Complex this compound Structures

To construct more complex molecules incorporating the this compound moiety, advanced synthetic methodologies are employed. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in this compound Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and has been extensively applied to the synthesis of biaryl compounds and other coupled products. libretexts.orgnih.gov In the context of this compound synthesis, this reaction can be utilized to introduce the ethyl group at the 6-position of a 2-aminopyridine ring or to further functionalize the this compound core.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system. The choice of ligand is crucial for the efficiency of the reaction, with bulky and electron-rich phosphine ligands often providing the best results. nih.gov

Table 2: Key Components of a Suzuki-Miyaura Reaction for this compound Synthesis

| Component | Example | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, SPhos, RuPhos | Stabilizes the palladium center and influences its reactivity. nih.gov |

| Boron Reagent | Ethylboronic acid, Ethyl pinacol (B44631) boronate | Source of the ethyl group. |

| Halopyridine | 2-Amino-6-bromopyridine | The electrophilic coupling partner. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. mdpi.com |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and facilitates the reaction. mdpi.com |

The optimization of these reaction conditions is critical to achieving high yields and minimizing side products. For example, studies on the Suzuki-Miyaura coupling of various halopurines, which are also nitrogen-containing heterocycles, have shown that anhydrous conditions in toluene are often superior for electron-rich boronic acids, while aqueous conditions in DME are better for electron-poor arylboronic acids. researchgate.netscispace.com These findings can inform the development of efficient protocols for the synthesis of this compound and its derivatives.

Multicomponent Reactions for Pyridine Ring Derivatization

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures, such as the pyridine ring, in a single synthetic operation. These reactions are particularly valuable as they align with the principles of green chemistry by minimizing waste and simplifying reaction procedures.

One of the most well-established MCRs for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. While this method typically yields dihydropyridines that require a subsequent oxidation step, modern variations aim for direct access to the aromatic pyridine core.

More recent developments in MCRs have focused on the synthesis of highly functionalized pyridines under milder and more environmentally friendly conditions. For instance, a one-pot, three-component reaction of aldehydes, malononitrile, and thiophenols, catalyzed by recyclable metal-organic frameworks (MOFs), has been shown to produce 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles in high yields under solvent-free conditions. Another example involves the condensation of arylidenes, various primary amines, and malononitrile, catalyzed by Lewis acids like zinc chloride, to afford 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles.

These MCR strategies provide a versatile platform for generating a library of substituted 2-aminopyridines. By selecting appropriate starting materials, such as an aldehyde that can be converted to an ethyl group, these methods can be adapted for the synthesis of analogs of this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Thio-pyridine Synthesis | Aldehydes, Malononitrile, Thiophenols | Zn(II) or Cd(II) MOFs, Solvent-free | 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles | |

| Dicarbonitrile Synthesis | Arylidenes, Primary amines, Malononitrile | Anhydrous ZnCl2, Dry ethanol, 80 °C | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | |

| Pyridinone Synthesis | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium (B1175870) acetate | Microwave irradiation, Ethanol | Substituted 2-oxo-1,2-dihydropyridines |

Regioselective Functionalization Approaches

Regioselective functionalization of a pre-existing pyridine ring is a powerful strategy for introducing specific substituents at desired positions. For 2-aminopyridine derivatives, the amino group can direct the substitution to specific carbons of the ring.

C-H Bond Functionalization: Direct C-H bond activation has emerged as a step-economic method for modifying heterocyclic cores. For 2-aminopyridines, the functionalization generally occurs at the C3 or C5 positions. Palladium-catalyzed C5-arylation and olefination of N-(alkyl)pyrimidin-2-amines have been demonstrated, showcasing the potential for regioselective modification of similar scaffolds. The directing ability of the amino group or a modified version of it is crucial for achieving high regioselectivity in these transformations. For instance, 2-aminopyridine can be used as a directing group itself to assist in Co-catalyzed C-H functionalization and annulation reactions.

Halogenation: Electrophilic halogenation of activated pyridines, such as those bearing an amino group, can be achieved with high regioselectivity. The use of reagents like N-bromosuccinimide (NBS) allows for the controlled introduction of bromine atoms onto the pyridine ring. The position of bromination is influenced by the position of the activating amino group. A novel method for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for functionalization under mild conditions.

| Functionalization Type | Reagent/Catalyst | Position | Substrate | Reference |

| C5-Arylation/Olefination | Palladium catalyst | C5 | N-(alkyl)pyrimidin-2-amine | |

| C3-Alkenylation | Palladium catalyst | C3 | 2-Aminopyridines | |

| C3/C5-Borylation | Iridium catalyst | C3/C5 | Pyridines | |

| Bromination | N-Bromosuccinimide (NBS) | Varies (position-dependent) | Activated Pyridines | |

| 3-Halogenation | N-Halosuccinimide (NCS/NBS) | C3 | Pyridines (via Zincke imines) |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, catalytic versus stoichiometric reagents, and energy-efficient reaction conditions.

As mentioned previously, multicomponent reactions are inherently green due to their high atom economy and often milder reaction conditions. The use of solvent-free (neat) conditions and recyclable catalysts like MOFs further enhances the green credentials of these synthetic routes.

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly accelerate reaction times and improve yields. A one-pot, four-component reaction for the synthesis of novel pyridine derivatives has been successfully carried out under microwave irradiation in ethanol, a relatively benign solvent. This method provided excellent yields in a much shorter reaction time compared to conventional heating.

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful green method for the N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct. This approach, often catalyzed by ruthenium or iridium complexes, avoids the use of alkyl halides and proceeds with high atom efficiency. Such a strategy could be employed for the synthesis of N-alkylated derivatives of this compound in an environmentally friendly manner.

Synthesis of Substituted this compound Derivatives

Synthesis of Halogenated Analogs (e.g., 3-Bromo-6-ethylpyridin-2-amine, 5-Chloro-6-ethylpyridin-2-amine)

Halogenated derivatives of this compound are valuable intermediates for further functionalization, typically through cross-coupling reactions.

Bromination: The synthesis of 2-Bromo-6-ethylaminopyridine has been achieved by reacting 2,6-dibromopyridine (B144722) with ethylamine (B1201723) in a pressure tube at elevated temperatures. While this provides a 6-amino-2-bromo isomer, direct bromination of this compound would likely occur at the 3- or 5-position due to the activating effect of the amino group. The synthesis of 2-bromo-5-methylpyridin-3-amine is achieved by the reduction of the corresponding 3-nitro precursor with iron in acetic acid. A similar strategy could be envisioned for the synthesis of 3-bromo-6-ethylpyridin-2-amine, starting from a suitably substituted nitropyridine.

Chlorination: The synthesis of chlorinated analogs often involves starting with a chlorinated pyridine precursor. For example, 6-chloro-5-methylpyridin-2-amine (B1439278) has been synthesized in a four-step sequence starting from 2-amino-6-chloropyridine. For the synthesis of 5-chloro-6-ethylpyridin-2-amine, one could potentially start from 5-chloropyridin-2-amine and introduce the ethyl group at the 6-position. Alternatively, direct chlorination of this compound could be explored, although controlling regioselectivity might be challenging. The synthesis of 5-chloro-2-nitropyridine (B1630408) is achieved through the oxidation of 5-chloropyridin-2-amine with hydrogen peroxide in sulfuric acid. Subsequent reduction of the nitro group and introduction of the ethyl group would be required to obtain the target molecule.

| Target Compound | Precursor | Reagents/Conditions | Key Transformation | Reference |

| 2-Bromo-6-ethylaminopyridine | 2,6-Dibromopyridine | Ethylamine, High pressure/temperature | Nucleophilic Aromatic Substitution | |

| 2-Bromo-5-methylpyridin-3-amine | 2-Bromo-5-methyl-3-nitropyridine | Iron powder, Acetic acid | Nitro group reduction | |

| 6-Chloro-5-methylpyridin-2-amine | 2-Amino-6-chloropyridine | Multi-step sequence including Suzuki-Miyaura coupling | C-C bond formation | |

| 5-Chloro-2-nitropyridine | 5-Chloropyridin-2-amine | H2O2, H2SO4 | Oxidation of amino group |

Synthesis of N-Alkylated this compound Compounds

N-alkylation of the primary amino group in this compound introduces a key point of diversity for creating new analogs.

Traditional N-alkylation methods often involve the reaction of the amine with an alkyl halide in the presence of a base. However, these reactions can suffer from over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.

To achieve selective mono-N-alkylation, modern synthetic methods are preferred. The aforementioned "borrowing hydrogen" strategy using alcohols as alkylating agents is an excellent method for the clean and selective synthesis of secondary amines. For instance, a range of aromatic primary amines have been selectively alkylated with various primary alcohols in high yields using a commercially available ruthenium catalyst under mild conditions.

Another approach involves the use of N-aminopyridinium salts as ammonia surrogates, which enables a self-limiting alkylation process to selectively produce secondary amines. While this is a multi-step process to generate the desired amine, it offers excellent control over the degree of alkylation.

The reaction of lithiated (6-methyl-2-pyridyl)methyllithium species with epoxides also demonstrates a method for C-C bond formation and subsequent functionalization that could be adapted for N-alkylation precursors.

| Alkylation Method | Alkylating Agent | Catalyst/Reagents | Key Features | Reference |

| Borrowing Hydrogen | Primary Alcohols | Ruthenium complex | Atom-economical, water as byproduct, high selectivity for secondary amines | |

| Self-Limiting Alkylation | Alkyl Halides | N-aminopyridinium salts, Cs2CO3 | Selective mono-alkylation, avoids over-alkylation | |

| Reductive Amination | Aldehydes/Ketones | Reducing agent (e.g., NaBH4) | Forms a C-N bond via an imine intermediate |

Preparation of Pyridine-Pyrrole-Modified Derivatives

The synthesis of hybrid molecules containing both pyridine and pyrrole (B145914) rings is of interest due to the diverse biological activities associated with these heterocycles. One common strategy to link these two rings is through a direct C-N bond formation or by constructing one ring onto the other.

A classical approach to pyrrole synthesis is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. In this context, this compound could act as the primary amine, reacting with a suitable 1,4-dicarbonyl to form an N-(6-ethylpyridin-2-yl)pyrrole derivative.

Alternatively, modern cross-coupling reactions can be employed. If a halogenated derivative of this compound is available (e.g., 3-bromo-6-ethylpyridin-2-amine), it could undergo a Buchwald-Hartwig amination with pyrrole to form a direct C-N linkage. Conversely, an N-Boc protected 2-amino-6-ethyl-3-bromopyridine could be coupled with a pyrrole boronic acid derivative via a Suzuki coupling.

While specific examples for the direct synthesis of pyridine-pyrrole derivatives from this compound are not abundant in the provided search context, the fundamental reactions for their construction are well-established in organic chemistry. General methods for the preparation of pyrrole and pyridine derivatives often involve hydrogenation or condensation reactions, which could be adapted for this purpose.

Synthesis of Pyridone-Based EZH2 Inhibitors and Related Structures

The synthesis of pyridone-based inhibitors of the enzyme Enhancer of Zeste Homolog 2 (EZH2) represents a significant area of research, driven by their potential as therapeutic agents. These complex molecules often incorporate a substituted pyridin-2-amine scaffold. The general synthetic strategies involve multi-step sequences that allow for the systematic variation of substituents on the pyridone ring to optimize potency, selectivity, and pharmacokinetic properties.

A common approach begins with commercially available substituted pyridines, which undergo a series of transformations to introduce the necessary functional groups. For instance, the synthesis of a novel series of lactam-containing EZH2 inhibitors started from a benzamide (B126) lead. Through computational analysis, a preferential amide torsion was identified that improved the binding properties. This led to the design and synthesis of a six-membered lactam analogue, which significantly enhanced ligand efficiency and potency compared to its acyclic counterpart. Further optimization focusing on lipophilic efficiency resulted in compounds with improved on-target potency in both biochemical and cellular assays.

Another key strategy involves the modification of the pyridone ring itself. Research has shown that the electronic nature of the pyridone is critical for inhibitor potency. By generating a variety of substituted pyridones, it was discovered that heteroatom substitution at the 4-position was generally preferred over the 2-position. For example, a 4-thiomethyl pyridone derivative exhibited a significantly longer residence time and improved cellular potency compared to its oxygen analog. This highlights the importance of subtle structural modifications in fine-tuning the biological activity of these inhibitors.

The synthesis of these inhibitors often involves standard organic reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and amide bond formation. The choice of protecting groups and the sequence of reactions are crucial for the successful synthesis of the final complex molecules. To address challenges such as poor aqueous solubility of the final compounds, a prodrug strategy has been developed. For instance, a pyridone-derived phosphate (B84403) prodrug was designed and synthesized to improve the solubility of an EZH2 inhibitor, which was then efficiently converted to the active parent compound in vivo.

Table 1: Key Synthetic Strategies for Pyridone-Based EZH2 Inhibitors

| Strategy | Description | Key Findings |

| Lactam Analogs | Cyclization of an amide linker to form a six-membered lactam. | Improved ligand efficiency and potency. |

| Pyridone Ring Substitution | Introduction of various substituents, particularly heteroatoms, at different positions of the pyridone ring. | 4-thiomethyl substitution led to increased residence time and cellular potency. |

| Prodrug Approach | Conversion of the active inhibitor into a more soluble phosphate prodrug. | Enhanced aqueous solubility and efficient in vivo conversion to the parent compound. |

| Computational Design | Utilization of computational analysis to guide the design of inhibitors with improved binding properties. | Identification of preferential amide torsion for enhanced binding. |

Synthetic Challenges and Future Directions in this compound Preparation

The preparation of this compound, while seemingly straightforward, presents several synthetic challenges that are representative of the broader difficulties in substituted pyridine synthesis. Future research is focused on overcoming these hurdles to develop more efficient, sustainable, and versatile synthetic routes.

One of the primary challenges lies in achieving regioselectivity. Traditional methods for pyridine synthesis, such as the Chichibabin reaction, which involves the direct amination of pyridines with sodium amide, can be effective but often require harsh conditions and may lead to mixtures of isomers, especially with substituted pyridines. The direct amination of 2-ethylpyridine, for instance, could potentially yield the desired 6-amino product, but the reaction's success and selectivity are highly dependent on the reaction conditions and the purity of the reagents. The use of strong bases like sodium amide also poses safety risks, particularly on a large scale.

Another significant challenge is the introduction of functional groups onto the pyridine ring in a controlled manner. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but directing these reactions to a specific position can be difficult. Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, offer more precise control over bond formation. For example, starting from 2-chloro-6-ethylpyridine, a nucleophilic amination reaction, potentially catalyzed by copper or palladium, could provide a direct route to this compound. However, the efficiency of these catalytic systems can be sensitive to the nature of the ligands and the substrate.

Furthermore, the field of C-H functionalization holds immense potential for the synthesis of this compound and its analogs. Directing a catalyst to selectively activate and functionalize a specific C-H bond on the pyridine ring would eliminate the need for pre-functionalized starting materials, leading to more elegant and efficient syntheses. While significant progress has been made in the C-H functionalization of pyridines, achieving high regioselectivity, particularly at the C6 position in the presence of an ethyl group at C2, remains a formidable challenge that will likely be a key area of future research. The development of new catalytic systems with tailored ligands will be crucial for advancing this frontier.

Table 2: Challenges and Future Directions in this compound Synthesis

| Aspect | Challenges | Future Directions |

| Regioselectivity | - Difficulty in controlling the position of amination on the pyridine ring. - Formation of isomeric byproducts in classical reactions. | - Development of highly regioselective catalysts for amination. - Exploration of directing group strategies to control functionalization. |

| Efficiency & Sustainability | - Multi-step syntheses with low overall yields. - Use of hazardous reagents and generation of significant waste. | - Design of multi-component reactions for one-pot synthesis. - Application of flow chemistry for safer and more efficient production. |

| C-H Functionalization | - Achieving selective activation of the C6-H bond. - Catalyst deactivation and limited substrate scope. | - Discovery of novel catalysts for direct and selective C-H amination. - Late-stage functionalization of complex pyridine-containing molecules. |

Spectroscopic and Computational Characterization of 6 Ethylpyridin 2 Amine

Advanced Spectroscopic Characterization Techniques for 6-Ethylpyridin-2-amine and its Complexes

Spectroscopy is the cornerstone for the structural elucidation of this compound. Each method offers unique insights, and together they provide a complete picture of the molecule's identity and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the amino (-NH₂), aromatic (pyridyl), and ethyl (-CH₂CH₃) protons. The amino protons typically appear as a broad singlet, the chemical shift of which is sensitive to solvent and concentration. The three aromatic protons on the pyridine (B92270) ring will appear as a set of coupled multiplets, likely in the range of 6.0-7.5 ppm. The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. Data from related structures, such as 6-bromo-8-ethylquinazolin-2-amine, show the ethyl group's quartet and triplet appearing around 2.73 ppm and 1.25-1.30 ppm, respectively. justia.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound is expected to show seven unique signals: three for the pyridine ring carbons attached to hydrogen, two for the substituted pyridine carbons (C2 and C6), and two for the ethyl group carbons. The chemical shifts provide insight into the electronic environment of each carbon.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign the ¹H and ¹³C signals. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the ethyl group and the aromatic ring. An HSQC spectrum would link each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for aminopyridine and ethyl-substituted aromatic systems.

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Amino | -NH₂ | 4.5 - 5.5 (broad s) | - | Singlet |

| Pyridine Ring | H-3 | 6.2 - 6.4 | ~105 | Doublet |

| H-4 | 7.2 - 7.4 | ~138 | Triplet | |

| H-5 | 6.4 - 6.6 | ~110 | Doublet | |

| Ethyl Group | -CH₂- | ~2.7 | ~25 | Quartet |

| -CH₃ | ~1.2 | ~14 | Triplet |

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," allowing for the identification of functional groups.

FT-IR Spectroscopy: For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic ethyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A derivative of this compound exhibited a characteristic N-H stretch at 3373 cm⁻¹. dur.ac.uk

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often strong in Raman spectra but may be weak in IR.

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound Predicted values are based on standard group frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl Group | 2850 - 2960 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong |

| C=C and C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1340 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aminopyridine core contains π electrons and non-bonding electrons (on the nitrogen atoms), which can be excited by UV radiation. The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. Studies on related aminopyridine derivatives show that these compounds can act as electron donors to form colored charge-transfer (CT) complexes with suitable electron acceptors. chemchart.com The formation of such a complex with an acceptor like chloranil (B122849) or tetracyanoethylene (B109619) would result in a new, distinct absorption band at a longer wavelength in the visible region of the spectrum, providing evidence of the interaction.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₁₀N₂). The monoisotopic mass of this compound is 122.0844 g/mol . In electron ionization (EI) mode, the molecule will form a molecular ion (M⁺˙) at m/z 122.

The fragmentation pattern provides structural information. For this compound, a prominent fragmentation pathway is the α-cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation at m/z 107. This is often the base peak in the spectrum of ethyl-substituted aromatic compounds. Other fragments may arise from the cleavage of the pyridine ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound Based on the molecular formula C₇H₁₀N₂ and common fragmentation pathways.

| m/z | Proposed Fragment Ion | Formula | Comment |

|---|---|---|---|

| 122 | [M]⁺˙ | [C₇H₁₀N₂]⁺˙ | Molecular Ion |

| 107 | [M - CH₃]⁺ | [C₆H₇N₂]⁺ | Loss of methyl radical via α-cleavage (likely base peak) |

| 94 | [M - C₂H₄]⁺˙ | [C₅H₆N₂]⁺˙ | Loss of ethene via McLafferty-type rearrangement |

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the details of its crystal packing and any intermolecular interactions, such as hydrogen bonds. The primary amine group is capable of acting as a hydrogen bond donor, while the pyridine ring nitrogen can act as an acceptor. It is highly probable that these interactions play a crucial role in the solid-state architecture of the compound, potentially forming dimers or extended networks. As of now, a crystal structure for this compound has not been reported in the publicly accessible literature.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful complement to experimental techniques, offering insights into the properties and reactivity of this compound at a molecular level. While specific computational studies on this molecule are not widely published, methods like Density Functional Theory (DFT) are routinely applied to similar systems. dur.ac.uk

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data if available.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis), which aids in the assignment of experimental spectra.

Analyze Electronic Structure: Map the distribution of electron density and calculate properties like the molecular electrostatic potential (MEP). The MEP map would visualize electron-rich regions (like the nitrogen atoms), which are susceptible to electrophilic attack, and electron-poor regions (like the amine hydrogens), which are acidic.

Determine Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy and location of the HOMO indicate its ability to donate electrons, while the LUMO indicates its ability to accept electrons. This is particularly relevant for understanding its behavior in forming charge-transfer complexes.

These computational approaches provide a theoretical framework that enhances the interpretation of experimental spectroscopic data, leading to a more profound understanding of the chemical nature of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict a wide range of properties. researchgate.netnih.govscirp.org

A fundamental step in computational chemistry is the geometry optimization of the molecule to find its lowest energy conformation. scispace.com For pyridine derivatives, DFT calculations can accurately determine bond lengths, bond angles, and dihedral angles. researchgate.netscirp.org For the closely related 6-Methylpyridin-2-amine, the molecular skeleton has been shown to be essentially planar. researchgate.netnih.gov It is expected that this compound would also adopt a largely planar conformation of the pyridine ring, with the ethyl group introducing specific rotational degrees of freedom.

Wavenumber calculations are performed on the optimized geometry to predict the molecule's vibrational frequencies (IR and Raman spectra). These theoretical spectra, when compared with experimental data, help in the complete assignment of vibrational modes.

Table 1: Predicted Geometrical Parameters (Illustrative) This table is illustrative, as specific published data for this compound is not available. The values are based on general parameters for similar pyridine structures.

| Parameter | Bond/Angle | Typical Predicted Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-NH2 | ~1.37 Å |

| Bond Length | C-CH2CH3 | ~1.51 Å |

| Bond Angle | C-N-C (ring) | ~118° |

| Bond Angle | N-C-C (ring) | ~123° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. researchgate.netmaterialsciencejournal.org The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability, chemical reactivity, and electronic transitions. jmaterenvironsci.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. jmaterenvironsci.com Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) based on transitions between molecular orbitals. scirp.orgresearchgate.netmaterialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, while the LUMO would be distributed over the π-system of the ring.

Table 2: Frontier Molecular Orbital Energies (Illustrative) This table is for illustrative purposes, showing typical energy ranges for aminopyridine derivatives. Specific data for this compound is not available in the cited literature.

| Orbital | Typical Energy (eV) | Property |

|---|---|---|

| HOMO | -5.5 to -6.5 | Electron Donating Capacity |

| LUMO | -0.5 to -1.5 | Electron Accepting Capacity |

| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical Reactivity / Excitability |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.delibretexts.org The MEP surface is colored based on the electrostatic potential value: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netucsb.eduproteopedia.org Green areas represent neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring and the amino group, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack.

Natural Bond Order (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "bonding" units. It is particularly useful for studying charge transfer and delocalization effects within a molecule and between molecules. escholarship.org The analysis examines interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT). acs.orgresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. ntu.ac.uknih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule within the crystal. researchgate.net By mapping properties like dnorm (normalized contact distance) onto this surface, it is possible to identify specific intermolecular contacts. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Toxicity Prediction Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. These models are instrumental in early-stage drug discovery and chemical safety assessment. However, no specific QSAR models or toxicity predictions for this compound have been detailed in the available scientific literature. While general toxicity prediction platforms and methodologies exist, their specific application and results for this particular compound have not been published. Therefore, data tables or detailed findings regarding its predicted toxicity endpoints, such as carcinogenicity, mutagenicity, or developmental toxicity, cannot be provided.

Advanced Chemical Reactivity and Reaction Mechanisms of 6 Ethylpyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, making it significantly less reactive towards electrophilic aromatic substitution (SₑAr). wikipedia.orguoanbar.edu.iq The ring nitrogen's electronegativity deactivates the ring, and under the acidic conditions often required for SₑAr, the nitrogen is protonated, further increasing this deactivation. uoanbar.edu.iqrsc.org

However, the presence of activating groups can facilitate these reactions. In 6-ethylpyridin-2-amine, both the amino and ethyl groups are electron-donating. The amino group is a powerful activating group, while the ethyl group provides moderate activation through induction. These groups increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack.

The directing effect of these substituents determines the position of substitution.

Amino Group (-NH₂): Strongly activating and directs electrophiles to the ortho and para positions. In the context of the 2-amino position, this would be the 3- and 5-positions.

Ethyl Group (-CH₂CH₃): Weakly activating and also an ortho, para-director. From the 6-position, this would also favor the 5-position.

Considering these effects, electrophilic substitution on this compound is predicted to occur preferentially at the C3 and C5 positions. The intermediate carbocations formed by attack at C3 or C5 are more stable because the positive charge is delocalized over the carbon atoms and does not reside on the electronegative ring nitrogen, which would be highly unfavorable. study.comquimicaorganica.org Kinetic studies on the bromination of 5-substituted 2-aminopyridines have shown that these compounds react as free bases and their reaction rates can be correlated using the Hammett equation. rsc.org

Nucleophilic Substitution Reactions Involving the Amine and Pyridine Ring

On the Pyridine Ring: Pyridine is highly reactive towards nucleophilic substitution (SₙAr), particularly at the C2, C4, and C6 positions, because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer-type intermediate. uoanbar.edu.iqmyttex.netimperial.ac.uk In this compound, the C2 and C6 positions are already substituted. While direct nucleophilic attack on the ring is less common without a leaving group, the principles are demonstrated in reactions like the Chichibabin reaction. slideshare.netwikipedia.org This reaction involves the amination of pyridines, typically at the C2 position, using sodium amide and proceeds via a nucleophilic addition-elimination mechanism where hydride (H⁻) is the leaving group. myttex.netwikipedia.org

On the Amine Group: The exocyclic amino group of this compound can act as a nucleophile.

Alkylation and Acylation: The lone pair on the amino nitrogen can attack electrophiles like alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation products. researchgate.net

Diazotization (Sandmeyer-type Reactions): The primary amino group can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium group is an excellent leaving group (N₂) and can be subsequently replaced by a variety of nucleophiles in the presence of copper(I) salts (Sandmeyer reaction) or other reagents. wikipedia.orgbyjus.comorganic-chemistry.org This provides a versatile method for introducing halides (Cl, Br), cyano (-CN), and other groups at the C2 position, transformations that are not easily achieved by other means for 2-aminopyridines. actachemscand.orgnih.gov

Recent developments have also shown that the C-N bond of aminopyridines can be activated towards nucleophilic substitution using transition metal catalysts, such as ruthenium(II), which forms a transient η⁶-pyridine complex, rendering the ring susceptible to attack by other amines. researchgate.netthieme-connect.de

Cross-Coupling Reactions (e.g., C-C, C-N, C-O, C-S bond formation)

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming various chemical bonds.

C-N Bond Formation (Buchwald-Hartwig Amination): The amino group of this compound can act as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination to couple with aryl halides or triflates, forming N-aryl-2-aminopyridine derivatives. researchgate.netwikipedia.orgnih.gov Conversely, if a halogen were present on the pyridine ring (e.g., 2-amino-6-ethyl-3-bromopyridine), the molecule could serve as the electrophilic partner, coupling with a wide range of primary and secondary amines. nih.govnih.govacs.org The pyridyl nitrogen can act as a directing group in these reactions, facilitating chelation-assisted C-H activation and functionalization. rsc.orgrsc.orgresearchgate.net

C-C Bond Formation (Suzuki, Heck, Sonogashira, etc.): To participate in C-C bond formation, this compound would typically first be halogenated or converted to a triflate. The resulting halo-aminopyridine can then undergo various palladium-catalyzed reactions, such as Suzuki coupling with boronic acids, Heck coupling with alkenes, or Sonogashira coupling with terminal alkynes to introduce new carbon substituents.

C-O and C-S Bond Formation: Similar to C-N coupling, palladium-catalyzed methods can be used to form C-O and C-S bonds by coupling a halogenated this compound derivative with alcohols, phenols, or thiols. wikipedia.org

Below is a table summarizing representative conditions for Buchwald-Hartwig amination involving 2-aminopyridine (B139424) derivatives, which are analogous to this compound.

| Coupling Partners | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromopyridine + Volatile Amine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene (B28343) | 80 | Good |

| 3-Bromo-2-aminopyridine + Morpholine | RuPhos Precatalyst | LiHMDS | Dioxane | 100 | High (71-76%) |

| 3-Bromo-4-indolylmaleimide + 2-Aminopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | Good to Excellent |

Data derived from analogous reactions reported in the literature. researchgate.netnih.govacs.org

Coordination Chemistry of this compound as a Ligand

2-Aminopyridine derivatives are versatile ligands in coordination chemistry due to the presence of two potential donor sites: the sp²-hybridized pyridine ring nitrogen and the sp³-hybridized exocyclic amino nitrogen. researchgate.netmdpi.com This allows them to coordinate to metal ions in several modes, including monodentate, chelating, and bridging fashions. mdpi.comsciencenet.cn

This compound can readily form stable complexes with various transition metals, including copper(I) and silver(I). sciencenet.cn Coordination typically occurs through one or both nitrogen atoms. The most common coordination mode for 2-aminopyridines is as a bidentate chelating ligand, forming a stable five-membered ring with the metal center. This involves donation from both the pyridine nitrogen and the amino nitrogen. It can also act as a monodentate ligand, usually coordinating through the more basic pyridine nitrogen. mdpi.com In some cases, it can act as a bridging ligand between two metal centers.

The substituents on the pyridine ring play a crucial role in modulating the properties of the resulting metal complexes. sciencenet.cn

Electronic Effects: The electron-donating amino and ethyl groups on this compound increase the electron density on the pyridine nitrogen, enhancing its Lewis basicity and its ability to coordinate to metal ions.

Steric Effects: The ethyl group at the C6 position, adjacent to the pyridine nitrogen, introduces significant steric bulk. cam.ac.ukwikipedia.org This steric hindrance can influence the coordination geometry around the metal center. For example, it may prevent the coordination of multiple bulky ligands, favor lower coordination numbers, or distort the geometry from an ideal conformation (e.g., from tetrahedral or square planar). cam.ac.ukrsc.orgresearchgate.net In some cases, bulky substituents can force a ligand that would typically chelate to adopt a rarer monodentate coordination mode. mdpi.com This modulation of steric and electronic properties is a key strategy in designing metal complexes with specific catalytic or material properties. morressier.com

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides a deeper understanding of the reactivity of this compound.

Kinetics: Kinetic studies on related systems reveal key mechanistic details. For electrophilic bromination, the reaction rate is dependent on the concentration of the neutral 2-aminopyridine species, not its protonated form. rsc.org For nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the negatively charged intermediate. The presence of electron-donating groups like ethyl and amino would be expected to slow the rate of SₙAr on the pyridine ring compared to unsubstituted pyridine. In transition metal-catalyzed cross-coupling, kinetic studies have shown that for some C-H activation reactions involving N-aryl-2-aminopyridines, the C-H bond cleavage is involved in the rate-determining step. rsc.org

Thermodynamics: Thermodynamic parameters (enthalpy, ΔH°, and entropy, ΔS°) govern the position of equilibrium and the stability of products and intermediates. In coordination chemistry, the formation of metal complexes is an equilibrium process. Thermodynamic studies on the complexation of cadmium(II) halides with substituted pyridines show that steric hindrance from substituents at the 2- and 6-positions can significantly lower the formation constants of the complexes. rsc.org This is often due to an unfavorable entropy change (a decrease in the freedom of rotation of the ligand upon coordination) and, in some cases, a less favorable enthalpy change. rsc.org The chelate effect, where bidentate ligands like this compound form more stable complexes than two analogous monodentate ligands, is a powerful thermodynamic principle driven by a favorable entropy change.

Catalytic Applications of this compound in Organic Transformations

Extensive review of the scientific literature reveals that while this compound is a valuable chemical intermediate, its direct application as a catalyst in organic transformations is not a widely documented area of research. The compound is more frequently cited as a reactant or a building block in the synthesis of more complex molecules rather than as a catalytic agent itself.

However, the broader class of aminopyridines is known to participate in catalysis, often as ligands for transition metals. In this context, the catalytic activity stems from the coordination of the metal center by the pyridine nitrogen and/or the amino group, which in turn modulates the metal's reactivity. While direct catalytic applications of this compound are not explicitly detailed, its structural motifs suggest potential, albeit underexplored, roles in certain catalytic systems.

Research has shown that aminopyridine derivatives can be challenging substrates in certain catalytic processes, such as palladium-catalyzed cross-coupling reactions. The 2-aminopyridine functionality can act as a poison to the palladium catalyst by binding too strongly to the metal center, thereby inhibiting the catalytic cycle. core.ac.uk Nevertheless, specialized catalyst systems, such as those employing sterically hindered N-heterocyclic carbene (NHC) ligands like Pd-PEPPSI-IPentCl, have been developed to overcome these challenges and facilitate the coupling of 2-aminopyridines. core.ac.uk

In some instances, this compound appears as a precursor in the synthesis of molecules that are subsequently used in catalytic reactions. For example, it has been used as a starting material to synthesize urea (B33335) derivatives, which are then utilized in iridium-catalyzed borylation reactions. dur.ac.uk Furthermore, the synthesis of this compound itself can be achieved via catalytic methods, such as the iron-catalyzed cross-coupling of 6-chloro-3-(4,5-dihydrooxazol-2-yl)pyridin-2-amine with ethylmagnesium bromide. whiterose.ac.uk

While direct catalytic applications remain to be broadly reported, the potential for this compound to serve as a ligand in novel catalytic systems is an area ripe for investigation. The electronic and steric properties conferred by the ethyl and amino groups on the pyridine ring could be harnessed to fine-tune the activity and selectivity of metal catalysts in various organic transformations.

The table below summarizes instances where this compound is involved in reactions pertinent to catalysis, either as a challenging substrate or as a precursor to other functional molecules.

Table 1: Involvement of this compound in Catalysis-Related Organic Transformations

| Reaction Type | Role of this compound | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Amination | Substrate (as part of the product) | Pd-PEPPSI-IPentCl, Na-BHT, DME | N-(4-tert-Butylphenyl)-6-ethylpyridin-2-amine | core.ac.uk |

| Iron-Catalyzed Cross-Coupling | Product | Fe(acac)₃, Ethylmagnesium bromide, THF, NMP | This compound | whiterose.ac.uk |

| Urea Synthesis (for subsequent catalysis) | Reactant | Isocyanatobenzene | 1-(6-Ethylpyridin-2-yl)-3-phenylurea | dur.ac.uk |

Advanced Applications of 6 Ethylpyridin 2 Amine in Chemical Science

Precursor in Complex Organic Synthesis

As a substituted 2-aminopyridine (B139424), 6-ethylpyridin-2-amine serves as a foundational molecule in multi-step organic syntheses. The presence of the ethyl group can influence the molecule's solubility, steric hindrance, and electronic properties, thereby fine-tuning the reactivity and characteristics of the resulting compounds.

Synthesis of Heterocyclic Scaffolds (e.g., Imidazopyridines)

One of the most significant applications of 2-aminopyridine derivatives, including this compound, is in the synthesis of fused heterocyclic compounds, particularly imidazo[1,2-a]pyridines. nih.gov This scaffold is present in numerous commercially available drugs. The synthesis generally involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, a process first pioneered by Tschitschibabin. e3s-conferences.org

In this reaction, this compound acts as a binucleophile; the initial reaction typically occurs at the more nucleophilic endocyclic pyridine (B92270) nitrogen, followed by an intramolecular cyclization involving the exocyclic amino group to form the fused imidazole (B134444) ring. nih.gove3s-conferences.org The use of this compound as the starting material would result in a 5-ethyl-imidazo[1,2-a]pyridine core structure. A variety of synthetic methods, including microwave-assisted and metal-catalyzed reactions, have been developed to improve the efficiency and scope of this transformation. nih.gove3s-conferences.orgorganic-chemistry.org

Table 1: Common Synthetic Routes for Imidazo[1,2-a]pyridines using 2-Aminopyridine Derivatives

| Reaction Name | Reactants | Catalyst/Conditions | Description |

|---|---|---|---|

| Tschitschibabin Reaction | 2-Aminopyridine, α-Halocarbonyl Compound | Heat, often without catalyst | A classic condensation reaction to form the imidazo[1,2-a]pyridine (B132010) core. e3s-conferences.org |

| Ortoleva-King Type Reaction | 2-Aminopyridine, Acetophenone | CuI, Aerobic Oxidation | A copper-catalyzed method for synthesizing substituted imidazo[1,2-a]pyridines. organic-chemistry.org |

| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Acid or Lewis Acid Catalyst | A three-component reaction for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.gov |

| A3 Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper or other metal catalyst | A multicomponent reaction that couples three different molecules to build the final heterocyclic product. nih.gov |

Intermediate for Drug Development (e.g., Lumacaftor)

Substituted aminopyridines are crucial intermediates in the synthesis of complex pharmaceuticals. nih.gov A prominent example is the drug Lumacaftor, which is used in combination therapy for cystic fibrosis. nih.gov Lumacaftor works by improving the conformational stability of a specific mutated protein, allowing it to be processed and transported to the cell surface. google.com While the specific key intermediate for the synthesis of Lumacaftor is 6-chloro-5-methylpyridin-2-amine (B1439278), this highlights the critical role that substituted 2-aminopyridines play in the development of targeted, modern medicines. The principles of coupling and functionalization used in the synthesis of Lumacaftor are broadly applicable to other aminopyridine derivatives like this compound for the creation of new drug candidates.

Material Science Applications

The unique electronic and structural properties of pyridine derivatives also make them valuable in the field of material science. The ability of these molecules to participate in intermolecular interactions and act as ligands for metal ions opens up applications in organic electronics and polymer science. nih.govresearchgate.net

Development of Organic Electronic Materials

Nitrogen-containing heterocyclic compounds are widely used as building blocks for organic semiconductors, which are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The pyridine ring can be tailored to have specific electron-donating or electron-accepting properties. In this compound, the amino group acts as an electron donor while the pyridine nitrogen is electron-withdrawing, creating a system with potential for intramolecular charge transfer, a property often sought in materials for optoelectronics.

Production of Specialty Polymers and Coatings

The reactive amino group of this compound allows it to be incorporated into polymer structures as a monomer or a functional additive. For instance, it can react with diacids or diacyl chlorides to form polyamides, or with epoxides to form epoxy resins. The inclusion of the pyridine moiety into a polymer backbone can confer desirable properties such as thermal stability, altered mechanical properties, and the ability to coordinate with metal ions. This latter property is useful for creating polymer-based catalysts, sensors, or materials with specific magnetic or optical responses. The ethyl group can increase the flexibility of the polymer chain and improve its processability by enhancing its solubility in common solvents.

Charge-Transfer Complexes and Their Spectroscopic Properties

This compound (2A6EPy) functions as an effective electron donor in the formation of charge-transfer (CT) complexes. These complexes arise from the interaction between an electron-donating molecule and an electron-accepting molecule, leading to the formation of a new, characteristic absorption band in the ultraviolet-visible spectrum. scribd.comsphinxsai.com This phenomenon occurs through a partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. longdom.org

Spectrophotometric studies have characterized the CT complexes formed between this compound and various π-electron acceptors, such as tetracyanoethylene (B109619) (TCNE) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), in a chloroform (B151607) solvent. scribd.com The formation of these complexes is visually indicated by a distinct color change and is confirmed by the appearance of new absorption bands in regions where neither the donor nor the acceptor individually absorb. scribd.comsphinxsai.com

Detailed analysis of these interactions allows for the calculation of key thermodynamic and spectroscopic parameters that define the stability and electronic properties of the complexes. These parameters include the formation constant (KCT), the molar extinction coefficient (εCT), the standard free energy change (ΔG⁰), and the charge-transfer energy (ECT). scribd.com The stoichiometry of these complexes has been determined to be [(2A6EPy)(TCNE)₂] and [(2A6EPy)₂(DDQ)]. scribd.com

Below is a data table summarizing the spectroscopic and thermodynamic parameters for the charge-transfer complexes of this compound.

| Acceptor | λmax (nm) | Formation Constant (KCT) (L·mol-1) | Molar Extinction Coefficient (εCT) (L·mol-1·cm-1) | Charge-Transfer Energy (ECT) (eV) | Standard Free Energy (ΔG⁰) (kJ·mol-1) |

|---|---|---|---|---|---|

| TCNE | 485 | 1.50 x 10² | 1.30 x 10³ | 2.56 | -12.42 |

| DDQ | 588 | 2.28 x 10² | 1.10 x 10³ | 2.11 | -13.45 |

Data sourced from spectrophotometric studies in chloroform at 25°C. scribd.com

Applications in Bacterial Adsorption-Based Purification Systems

A comprehensive review of available scientific literature does not currently detail the specific application of this compound in bacterial adsorption-based purification systems. While the broader class of 2-aminopyridine derivatives has been investigated for various biological activities, including antibacterial properties, their role as agents in purification systems based on bacterial adsorption is not established in published research. nih.govccsenet.org

Role in Agrochemical Development

Substituted pyridines are a cornerstone in the synthesis of modern agrochemicals. This compound serves as a valuable intermediate and building block in this sector. Its structural analog, 2-Amino-6-methylpyridine (B158447), is explicitly used within the agrochemical industry for synthesis. The utility of these compounds stems from the reactivity of the aminopyridine core, which allows for the construction of more complex molecules with desired pesticidal or herbicidal properties.

Furthermore, the ability of 2-aminopyridine derivatives to form charge-transfer complexes is also relevant to the agricultural industry. sphinxsai.com For instance, some quinone-based π-acceptors, which readily form complexes with donors like this compound, are themselves used as agricultural fungicides. longdom.org This suggests that the compound can be a precursor for active agrochemical ingredients. The development of novel pesticides and herbicides often relies on the modification of heterocyclic scaffolds like 2-aminopyridine to enhance efficacy and target specificity.

Emerging Applications and Future Research Avenues

The unique structural and electronic properties of this compound open several promising avenues for future research and application. Drawing parallels from closely related compounds, significant potential lies in the fields of materials science and medicinal chemistry.

Supramolecular Chemistry and Nonlinear Optical Materials: The structural analog, 6-Methylpyridin-2-amine, has been studied for its ability to form specific intermolecular non-valent interactions, such as N—H···N hydrogen bonds and N—H···π interactions. nih.govresearchgate.net These interactions are crucial for controlling the self-assembly of molecules into well-defined crystal structures. Future research could explore the use of this compound to design and synthesize novel supramolecular architectures and chiral co-crystals, which are important starting materials for nonlinear optical (NLO) materials. nih.govresearchgate.net

Development of Novel Antibacterial Agents: The 2-aminopyridine scaffold is a well-established pharmacophore present in many biologically active molecules. rsc.org Numerous studies have demonstrated that derivatives of 2-aminopyridine exhibit significant antibacterial activity, including against multidrug-resistant strains of bacteria like Staphylococcus aureus. nih.govccsenet.org While the specific bioactivity of this compound has not been extensively reported, its structure makes it a prime candidate for investigation as a new antibacterial agent or as a scaffold for the development of novel antibiotics.

Radiotracer Development for PET Imaging: Research into other substituted 2-aminopyridine analogues has shown their potential as inhibitors of enzymes like inducible nitric oxide synthase (iNOS). This has led to the development of radiolabeled versions for use as tracers in Positron Emission Tomography (PET) imaging. This suggests a potential future application for radiolabeled derivatives of this compound in medical diagnostics and imaging.

Q & A

Q. Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps risk side reactions (e.g., ring alkylation) |

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |

| Reaction Time | 12–24 hrs | Prolonged time improves conversion but may degrade product |

Basic Question: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Use multimodal characterization :

- NMR : Compare and spectra with literature (e.g., pyridine ring protons at δ 6.5–8.5 ppm; ethyl CH₃ at δ 1.2–1.4 ppm) .

- HPLC-MS : Confirm molecular ion peak at m/z 122.17 (C₇H₁₀N₂) and rule out impurities (e.g., unreacted precursors) .

- X-ray crystallography : For unambiguous confirmation (if crystalline), though no published data exists for this compound .

Q. Common Pitfalls :

- Overlapping NMR signals with byproducts (e.g., ethylated isomers). Use 2D-COSY or HSQC to resolve .

Advanced Question: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies arise from:

- Target specificity : Similar aminopyridines show variable binding to enzymes (e.g., kinase inhibition vs. ion channel modulation) .

- Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and concentration thresholds (µM vs. mM) significantly alter observed activity .

Q. Strategies :

Dose-response profiling : Test across a wide concentration range (nM to mM).

Orthogonal assays : Combine enzymatic assays with cellular models (e.g., HEK293 cells for receptor interaction) .

Molecular docking : Predict binding modes using PyMol or AutoDock to prioritize experimental targets .